Cas no 2034349-69-2 (N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide)

N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide structure
2034349-69-2 structure
Product name:N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide
CAS No:2034349-69-2
MF:C23H23N3O2S
MW:405.512624025345
CID:5377226
PubChem ID:91624576

N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 2034349-69-2
    • AKOS025315119
    • F6436-2951
    • N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide
    • N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-4-thiophen-3-ylbenzamide
    • N-((1-nicotinoylpiperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide
    • Inchi: 1S/C23H23N3O2S/c27-22(19-5-3-18(4-6-19)21-9-13-29-16-21)25-14-17-7-11-26(12-8-17)23(28)20-2-1-10-24-15-20/h1-6,9-10,13,15-17H,7-8,11-12,14H2,(H,25,27)
    • InChI Key: QVWBVTCZDIAQKD-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C1C=CC(=CC=1)C(NCC1CCN(C(C2C=NC=CC=2)=O)CC1)=O

Computed Properties

  • Exact Mass: 405.15109816g/mol
  • Monoisotopic Mass: 405.15109816g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 556
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 90.5Ų
  • XLogP3: 3.3

N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6436-2951-5mg
N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide
2034349-69-2
5mg
$69.0 2023-09-09
Life Chemicals
F6436-2951-25mg
N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide
2034349-69-2
25mg
$109.0 2023-09-09
Life Chemicals
F6436-2951-50mg
N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide
2034349-69-2
50mg
$160.0 2023-09-09
Life Chemicals
F6436-2951-4mg
N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide
2034349-69-2
4mg
$66.0 2023-09-09
Life Chemicals
F6436-2951-30mg
N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide
2034349-69-2
30mg
$119.0 2023-09-09
Life Chemicals
F6436-2951-100mg
N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide
2034349-69-2
100mg
$248.0 2023-09-09
Life Chemicals
F6436-2951-20μmol
N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide
2034349-69-2
20μmol
$79.0 2023-09-09
Life Chemicals
F6436-2951-5μmol
N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide
2034349-69-2
5μmol
$63.0 2023-09-09
Life Chemicals
F6436-2951-10μmol
N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide
2034349-69-2
10μmol
$69.0 2023-09-09
Life Chemicals
F6436-2951-15mg
N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide
2034349-69-2
15mg
$89.0 2023-09-09

Additional information on N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide

Professional Introduction to N-{[1-(pyridine-3-carbonyl)piperidin-4-yl)methyl]-4-(thiophen-3-yl)benzamide (CAS No. 2034349-69-2)

N-{[1-(pyridine-3-carbonyl)piperidin-4-yl)methyl]-4-(thiophen-3-yl)benzamide, identified by its CAS number 2034349-69-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The structural features of this molecule, particularly the presence of a pyridine ring, a piperidine moiety, and a thiophene substituent, contribute to its unique chemical and pharmacological properties.

The pyridine-3-carbonyl group in the molecular structure plays a crucial role in determining the compound's reactivity and interaction with biological targets. Pyridine derivatives are well-known for their versatility in medicinal chemistry, often serving as key pharmacophores in various therapeutic agents. The incorporation of this group into the molecule enhances its potential as an intermediate in the synthesis of more complex drug candidates. Additionally, the piperidine ring contributes to the compound's solubility and bioavailability, which are critical factors in drug development.

The thiophen-3-yl substituent further enriches the molecular framework of N-{[1-(pyridine-3-carbonyl)piperidin-4-yl)methyl]-4-(thiophen-3-yl)benzamide, imparting additional electronic and steric properties that can influence its biological activity. Thiophene derivatives have been extensively studied for their role in various pharmacological applications, including antiviral, anti-inflammatory, and anticancer therapies. The presence of this moiety suggests that the compound may exhibit similar therapeutic effects, making it a valuable candidate for further investigation.

In recent years, there has been a growing interest in developing novel compounds that target specific biological pathways associated with human diseases. N-{[1-(pyridine-3-carbonyl)piperidin-4-yl)methyl]-4-(thiophen-3-yl)benzamide has been identified as a potential lead compound in this context. Preliminary studies have indicated that this molecule interacts with several key enzymes and receptors involved in disease progression. For instance, its ability to modulate the activity of enzymes such as kinases and phosphodiesterases has been observed in vitro, suggesting its potential as an inhibitor in therapeutic strategies.

The synthesis of N-{[1-(pyridine-3-carbonyl)piperidin-4-yl)methyl]-4-(thiophen-3-yl)benzamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the pyridine-3-carbonyl group typically involves condensation reactions with appropriate precursors, while the attachment of the piperidine moiety often requires cyclization techniques. The final step involves incorporating the thiophen-3-yl substituent through nucleophilic substitution or other suitable methods. Each step must be carefully optimized to ensure high yield and purity, which are essential for subsequent biological evaluation.

The pharmacological profile of N-{[1-(pyridine-3-carbonyl)piperidin-4-yl)methyl]-4-(thiophen-3-y l)benzamide is currently under investigation in various preclinical studies. Initial findings have revealed promising results regarding its ability to inhibit specific targets associated with neurological disorders. The compound's interaction with neurotransmitter receptors and ion channels has been particularly noteworthy, suggesting its potential as a treatment for conditions such as depression, anxiety, and neurodegenerative diseases. Further studies are underway to elucidate its mechanism of action and to evaluate its safety profile.

In addition to its potential therapeutic applications, N-{[1-(pyridine-3-carbonyl)piperidin -4 -yl)methyl]-4-(thiophen -3 -y l)benzamide also holds promise for use as a tool compound in chemical biology research. Its well-defined structure and unique functional groups make it an excellent candidate for studying enzyme kinetics and binding interactions at the molecular level. By employing techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, researchers can gain insights into how this compound interacts with biological targets, providing valuable information for drug design.

The development of novel pharmaceutical agents relies heavily on advancements in synthetic chemistry and computational methods. The design and optimization of N-{[1-(pyridine -3 -carbonyl)piperidin -4 -yl)methyl]-< strong >4-(thiophen -3 -y l)benzamide strong >have benefited from both experimental approaches and computational modeling. By integrating traditional synthetic methodologies with cutting-edge computational techniques such as molecular docking and virtual screening, researchers can accelerate the discovery process and identify new leads more efficiently.

The future prospects for N-{[1-(pyridine -3 -carbonyl)piperidin -4 -yl)methyl]-< strong >4-(thiophen - 3 -y l )benzamide strong >are vast and exciting. As our understanding of disease mechanisms continues to evolve, so too will our ability to develop targeted therapies based on compounds like this one. Ongoing research aims to expand its therapeutic applications beyond neurological disorders to include other areas such as cancer treatment and infectious diseases. With continued investment in pharmaceutical research and development, N-{[1-(pyridine - 3 -carbonyl)piperidin - 4 - y l )methyl]-< strong > 4 -( thiophen 3 - y l )benzamide strong >is poised to make significant contributions to human health.

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